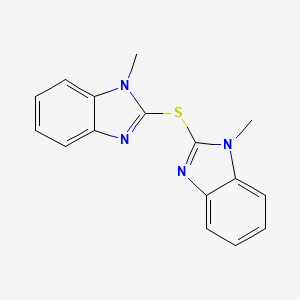

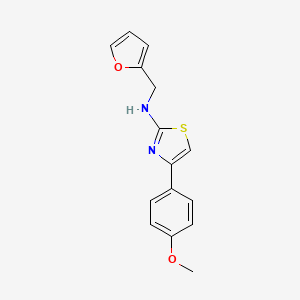

2,2'-thiobis(1-methyl-1H-benzimidazole)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2,2'-Thiobis(1-methyl-1H-benzimidazole)" involves multiple steps, including the formation of benzimidazole moieties and the introduction of sulfur linkages. For instance, the synthesis of benzimidazole derivatives can be achieved through reactions such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The incorporation of the thiobis moiety might involve further reactions, including thiation or coupling reactions that introduce the sulfur atom between the benzimidazole units (Dessingou et al., 2012).

Molecular Structure Analysis

The molecular structure of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" and related compounds can be characterized using various analytical techniques, such as NMR, ESI-MS, and X-ray crystallography. These techniques allow for the determination of the compound's structure, including the positioning of the thiobis linkage and the configuration of the benzimidazole units. The structure plays a crucial role in the compound's reactivity and properties (Krapivin et al., 1992).

Chemical Reactions and Properties

"2,2'-Thiobis(1-methyl-1H-benzimidazole)" can participate in various chemical reactions, leveraging the reactivity of both the benzimidazole and the sulfur linker. These reactions can include electrophilic substitution, nucleophilic addition, and coordination with metals. The presence of the sulfur atom may also impart unique properties, such as increased lipophilicity or the ability to act as a ligand in metal complexes (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" are influenced by its molecular structure. Properties such as solubility, melting point, and optical activity are determined by the molecular arrangement and the presence of functional groups. The compound's stability, crystallinity, and phase behavior under different conditions can also be of interest for various applications (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" are central to its applications and reactivity. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and the ability to form complexes with metals. The compound's behavior in various chemical environments, such as redox conditions, can also provide insights into its potential applications (Naresh, Kant, & Narender, 2014).

作用機序

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For instance, benzimidazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

将来の方向性

Benzimidazole derivatives, including “2,2’-thiobis(1-methyl-1H-benzimidazole)”, have significant potential in medicinal chemistry due to their broad range of biological activities. Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanism of action .

特性

IUPAC Name |

1-methyl-2-(1-methylbenzimidazol-2-yl)sulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-19-13-9-5-3-7-11(13)17-15(19)21-16-18-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYRFIREOPJGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SC3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(1-methylbenzimidazol-2-yl)sulfanylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

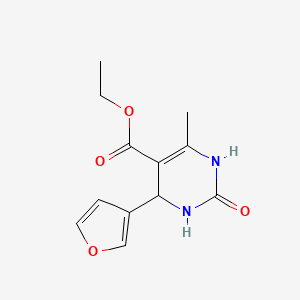

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

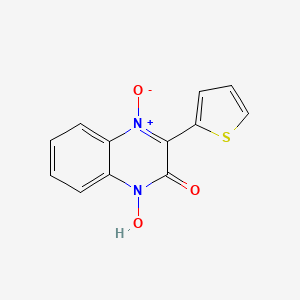

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

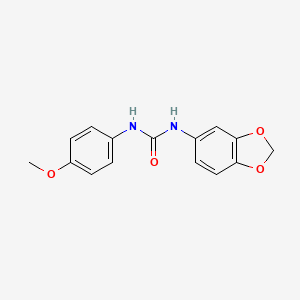

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)